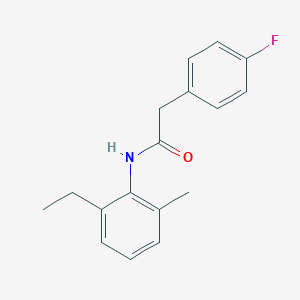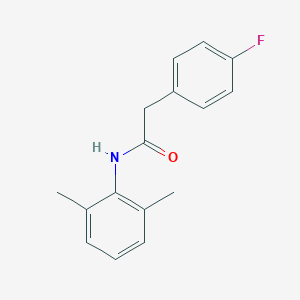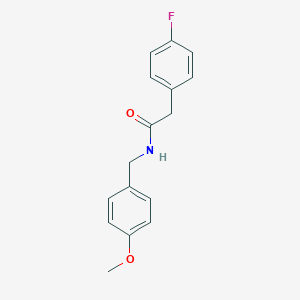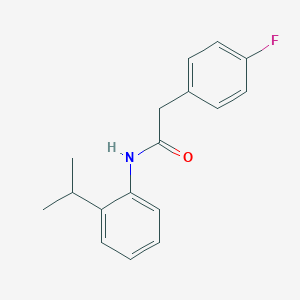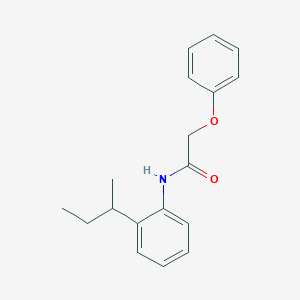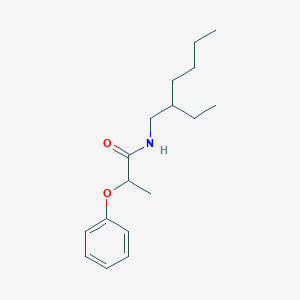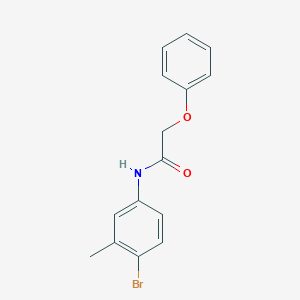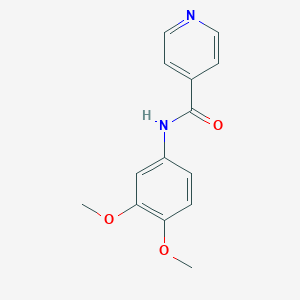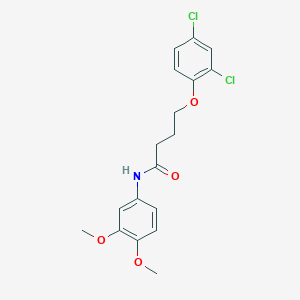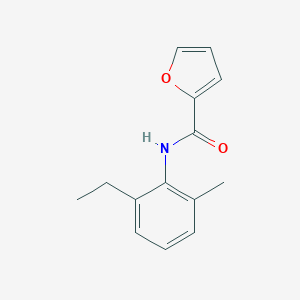
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. Cannabinoids are chemical compounds that interact with the cannabinoid receptors present in the human body and produce various physiological and psychological effects. A-836,339 is a potent and selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.
作用機序
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. The activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces various physiological effects, including anti-inflammatory and immunomodulatory effects. The CB2 receptor is also involved in the regulation of pain and the immune response. The activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces various biochemical and physiological effects, primarily through the activation of the CB2 receptor. The anti-inflammatory effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide are mediated by the inhibition of the release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide also inhibits the activation of immune cells, such as T cells and macrophages. The analgesic effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide are mediated by the inhibition of pain signaling in the spinal cord and the peripheral nervous system.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several advantages for lab experiments, including its high selectivity for the CB2 receptor, which allows for the investigation of the specific effects of CB2 activation. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is also a potent agonist of the CB2 receptor, which allows for the investigation of the dose-response relationship of CB2 activation. However, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several limitations for lab experiments, including its low solubility in water, which limits its use in in vitro experiments. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is also relatively unstable and requires careful handling and storage.
将来の方向性
There are several future directions for the investigation of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, including the development of more stable and water-soluble analogs of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. The investigation of the potential therapeutic applications of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide in various diseases, including pain, inflammation, and neurodegenerative diseases, is also an area of future research. The investigation of the potential side effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide and the development of more selective agonists of the CB2 receptor are also areas of future research. Finally, the investigation of the potential synergistic effects of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide with other drugs or compounds is also an area of future research.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)furan-2-carboxamide involves several steps, starting from the commercially available starting material 2-ethyl-6-methylphenol. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding bromide using phosphorus tribromide. The bromide is subsequently reacted with furan-2-carboxylic acid in the presence of a palladium catalyst to yield the desired product, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and autoimmune disorders. The selective activation of the CB2 receptor by N-(2-ethyl-6-methylphenyl)furan-2-carboxamide produces anti-inflammatory and immunomodulatory effects without producing the psychoactive effects associated with the activation of the CB1 receptor. N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has also been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-3-11-7-4-6-10(2)13(11)15-14(16)12-8-5-9-17-12/h4-9H,3H2,1-2H3,(H,15,16) |
InChIキー |
ZGTGCXVRCUXCMR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CO2)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



